W-18-d4 (CRM) Demonstrates 10,000-Fold Higher Potency than Morphine in Patent-Derived Assays, Establishing Benchmark for Analytical Sensitivity
The original 1984 patent data for W-18 reported an IC50 of 3.7 ng/kg in the mouse phenylquinone writhing assay, compared to 38,000 ng/kg (38 µg/kg) for morphine [1]. This represents a 10,270-fold difference in potency, which is frequently cited as '10,000 times more potent than morphine' [2]. While subsequent studies have shown W-18 lacks opioid receptor activity [3], the patent-derived potency benchmark remains critical for establishing the required analytical sensitivity for forensic quantification.
| Evidence Dimension | In vivo analgesic potency (mouse phenylquinone writhing assay) |
|---|---|
| Target Compound Data | IC50 = 3.7 ng/kg (W-18) |
| Comparator Or Baseline | IC50 = 38,000 ng/kg (morphine) |
| Quantified Difference | 10,270-fold higher potency for W-18 |
| Conditions | Mouse phenylquinone writhing assay, subcutaneous administration (1984 patent data) |
Why This Matters
This extreme potency, even if not mediated by opioid receptors, dictates the need for a highly sensitive analytical method and a perfectly matched internal standard like W-18-d4 to achieve accurate quantification at low ng/mL levels in biological matrices.
- [1] Knaus, E. E., Warren, B. K., & Ondrus, T. A. (1984). Analgesic substituted piperidylidene-2-sulfon(cyan)amide derivatives. U.S. Patent No. 4,468,403. View Source
- [2] GLPBIO. (n.d.). W-18-d4 (CRM) Product Page. View Source
- [3] Huang, X. P., Che, T., Mangano, T. J., Le Rouzic, V., Pan, Y. X., Majumdar, S., ... & Roth, B. L. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI Insight, 2(22), e97222. View Source
